molecular formula C4H5NaO2 B3422289 Sodium methacrylate CAS No. 25086-62-8

Sodium methacrylate

Cat. No.: B3422289
CAS No.: 25086-62-8
M. Wt: 108.07 g/mol
InChI Key: SONHXMAHPHADTF-UHFFFAOYSA-M
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Description

Sodium methacrylate (CAS: 5536-61-8) is the sodium salt of methacrylic acid, with the chemical formula C₄H₅NaO₂ and a molecular weight of 108.07 g/mol . It is a white crystalline powder highly soluble in water, making it valuable in polymer chemistry. Its structure combines a reactive methacrylate group with an ionic sodium carboxylate moiety, enabling unique properties such as enhanced hydrophilicity, thermal stability, and compatibility in composite materials . Applications include drug delivery systems, water-resistant coatings, and high-strength natural rubber composites .

Properties

IUPAC Name

sodium;2-methylprop-2-enoate
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InChI

InChI=1S/C4H6O2.Na/c1-3(2)4(5)6;/h1H2,2H3,(H,5,6);/q;+1/p-1
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InChI Key

SONHXMAHPHADTF-UHFFFAOYSA-M
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)[O-].[Na+]
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NaO2
Source PubChem
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Related CAS

79-41-4 (Parent), 25087-26-7 (Parent)
Record name Sodium methacrylate
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Record name Sodium polymethacrylate
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DSSTOX Substance ID

DTXSID9044823
Record name Sodium methacrylate
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Molecular Weight

108.07 g/mol
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Physical Description

White odorless powder; [MSDSonline]
Record name Sodium methacrylate
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Solubility

Soluble in water
Record name SODIUM METHACRYLATE
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CAS No.

5536-61-8, 25086-62-8, 54193-36-1
Record name Sodium methacrylate
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Record name 2-Propenoic acid, 2-methyl-, homopolymer, sodium salt
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Record name Sodium polymethacrylate
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Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium methacrylate can be synthesized through the neutralization of methacrylic acid with sodium hydroxide. The reaction is typically carried out in an aqueous solution, where methacrylic acid is slowly added to a sodium hydroxide solution under constant stirring. The reaction is exothermic and should be controlled to prevent overheating. The resulting solution is then evaporated to obtain this compound in solid form.

Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar neutralization methods. The process involves the careful control of reaction conditions to ensure high purity and yield. The industrial production may also involve additional purification steps, such as recrystallization, to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: Sodium methacrylate undergoes various chemical reactions, including polymerization, esterification, and substitution reactions.

    Polymerization: this compound can polymerize to form poly(this compound), which is used in superabsorbent polymers.

    Esterification: It can react with alcohols to form methacrylate esters, which are used in the production of acrylic resins.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the methacrylate group is replaced by other functional groups.

Common Reagents and Conditions:

    Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile are commonly used under controlled temperature conditions.

    Esterification: Acid catalysts like sulfuric acid are used to facilitate the reaction with alcohols.

    Substitution: Various nucleophiles can be used under mild conditions to achieve substitution reactions.

Major Products:

    Poly(this compound): Used in superabsorbent materials.

    Methacrylate esters: Used in acrylic resins and coatings.

Scientific Research Applications

Biomedical Applications

Hydrogels for Drug Delivery and Tissue Engineering

Sodium methacrylate is primarily used in the synthesis of hydrogels, which are crucial for drug delivery systems and tissue engineering. These hydrogels can be engineered to respond to environmental stimuli, allowing for controlled release of therapeutic agents.

  • Case Study: Injectable Hydrogels
    A study demonstrated the preparation of methacrylic anhydride-modified sodium carboxymethyl cellulose hydrogels that can be injected and crosslinked under blue light. These hydrogels showed promising mechanical properties and cytocompatibility, indicating their potential for biomedical applications such as wound healing and drug delivery .
PropertyValue
Compressive StrengthUp to 180 kPa
Swelling RatioControlled by MA content
CytocompatibilityGood for cell proliferation

Material Science

Composites and Coatings

This compound is utilized in the development of high-performance composites and coatings. It enhances the mechanical properties and thermal stability of materials.

  • Case Study: Natural Rubber Composites
    Research has shown that incorporating this compound into natural rubber composites significantly improves their strength, modulus, water resistance, and thermal stability. This enhancement is attributed to the interaction between this compound and cellulose nanofibrils .
Composite TypeStrength ImprovementThermal Stability
Natural Rubber + NaMAHighEnhanced

Environmental Monitoring

Sensors for Detection

This compound is also employed in the fabrication of sensors, particularly molecularly imprinted polymers (MIPs) that mimic biological receptors.

  • Case Study: QCM Sensors
    A combination of this compound-based MIPs with Quartz Crystal Microbalance (QCM) technology has been developed for detecting volatile organic compounds (VOCs). These sensors exhibit high sensitivity due to their ability to form multiple binding sites for target analytes .
Sensor TypeDetection LimitSensitivity
QCM with MIPs54.1 ppmHigh

Polymer Chemistry

Synthesis of Functional Polymers

This compound serves as a monomer in the production of various functional polymers, which are essential in many industrial applications.

  • Case Study: Superabsorbent Polymers
    Poly(this compound) hydrogels have been extensively studied for their superabsorbent properties, making them suitable for applications such as agriculture (water retention) and hygiene products (diapers) .
Polymer TypeAbsorption CapacityApplication
Poly(this compound)High (>1000 times its weight)Agriculture, Hygiene

Mechanism of Action

The primary mechanism of action of sodium methacrylate involves its ability to polymerize and form cross-linked networks. This property is exploited in the production of hydrogels and superabsorbent materials. The polymerization process involves the formation of covalent bonds between methacrylate units, resulting in a three-dimensional network that can absorb and retain large amounts of water.

Comparison with Similar Compounds

Thermal Stability and Degradation Behavior

Sodium methacrylate-based hybrid microparticles (e.g., AEHA, ADHA, ATHA) exhibit superior thermal stability compared to non-ionic methacrylate polymers like glycidyl methacrylate (GMA) or hydroxyethyl methacrylate (HEMA). Key findings from thermogravimetric analysis (TGA):

Compound Degradation Stages Max. Weight Loss (Stage 2) Activation Energy (Eₐ, Stage 2) Reference
GMA (AE) 3 73.59% 179 kJ·mol⁻¹
HEMA (AD) 3 76.21% 171 kJ·mol⁻¹
This compound Hybrid (AEHA) 3 61.27% ~170–179 kJ·mol⁻¹
  • Key Insight : this compound reduces weight loss during the primary degradation stage (180–375°C) by stabilizing the polymer matrix through ionic interactions and hydrogen bonding .

Adsorption and Drug Release Performance

This compound hybrid microparticles demonstrate enhanced adsorption capacity and controlled release kinetics compared to non-ionic methacrylates:

Parameter This compound Hybrids (AEHA/ADHA) GMA/HEMA (AE/AD) Reference
Metronidazole Adsorption (qₑ, 40°C) 28.55–67.9 mg·g⁻¹ 6.32–38.37 mg·g⁻¹
Swelling Capacity (pH 5.5) 8.2–12.3 g·g⁻¹ 3.5–6.8 g·g⁻¹
Release Mechanism Non-Fickian diffusion (complex) Fickian diffusion
  • Mechanism : The carboxylate (-COO⁻Na⁺) and hydroxyl (-OH) groups in this compound hybrids form hydrogen bonds with drugs like metronidazole, improving adsorption . First-order kinetics dominate due to physical interactions (R² > 0.98) .

Structural and Morphological Differences

FTIR and porosity analyses highlight distinct features:

FTIR Peaks
  • This compound Hybrids : Peaks at 1559 cm⁻¹ (carboxylate asymmetric stretch) and 1367 cm⁻¹ (symmetric stretch) confirm ionic character .
  • Non-Ionic Methacrylates (GMA/HEMA): Absence of carboxylate peaks; dominant epoxy (907 cm⁻¹) and hydroxyl (3450 cm⁻¹) signals .
Porosity and Surface Area
Compound Pore Size Reduction (AFM) Specific Surface Area (BET) Reference
AE-ATHA 265 nm → 176 nm 18.7 m²·g⁻¹
GMA (AE) 314 nm 12.3 m²·g⁻¹
  • Note: Hybrids exhibit smaller pores but higher surface areas due to this compound grafting, enhancing drug-loading efficiency .

Comparison with Methyl Methacrylate (MMA)

Property This compound Methyl Methacrylate (MMA) Reference
Solubility Water-soluble Hydrophobic
Thermal Stability Degrades > 300°C Degrades ~200°C
Application Drug delivery, composites Plexiglass®, adhesives
  • Key Difference: this compound’s ionic nature enables use in hydrophilic matrices, whereas MMA’s non-polarity suits rigid, transparent plastics .

Chromatographic Behavior

Poly(this compound) columns (e.g., Asahipak GF-7M HQ) show linear calibration curves (R² > 0.99) for hydrophilic polymers, outperforming hydroxylated acrylate columns (OHpak SB-806M HQ) .

Biological Activity

Sodium methacrylate (SMA) is a sodium salt of methacrylic acid, widely utilized in various biomedical applications due to its unique properties. This article explores the biological activity of this compound, focusing on its antibacterial properties, biocompatibility, and applications in drug delivery and tissue engineering.

This compound is synthesized through the neutralization of methacrylic acid with sodium hydroxide. The resulting compound is a white powder that is soluble in water, which facilitates its use in various formulations. Its chemical structure allows for polymerization, leading to the creation of hydrogels and other polymeric materials that have significant biological implications.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound and its derivatives. The following table summarizes key findings from research on the antibacterial efficacy of SMA:

Study Bacterial Strains Tested Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC) Notes
Streptococcus mutans< 1 mg/mLAchieved complete bactericidal effectEffective against biofilm formation
Various Gram-positive bacteriaVaries by strainVaries by strainDemonstrated dose-dependent toxicity
Escherichia coli, Salmonella typhimuriumLow concentrations effectiveEffective at higher concentrationsSelective binding observed

These studies indicate that this compound exhibits promising antibacterial activity, particularly against oral pathogens like Streptococcus mutans, which is implicated in dental caries. The ability to inhibit biofilm formation is particularly noteworthy, suggesting potential applications in dental materials and coatings.

Biocompatibility and Cytotoxicity

The biocompatibility of this compound has been assessed through various in vitro studies. For instance, research involving fibroblast cell lines demonstrated that SMA did not significantly reduce cell viability at concentrations up to 10 μg/mL, indicating a favorable safety profile for biomedical applications . However, at higher concentrations (20 μg/mL), a notable decrease in cell viability was observed, emphasizing the importance of dosage in therapeutic contexts.

Applications in Biomedical Engineering

This compound's unique properties make it suitable for several applications:

  • Hydrogels : SMA is frequently used to create hydrogels that can encapsulate drugs or cells. These hydrogels can respond to environmental stimuli, making them ideal for controlled drug delivery systems .
  • Tissue Engineering : The incorporation of SMA into scaffold materials enhances their mechanical properties and biocompatibility. Studies have shown that scaffolds made with SMA support cell adhesion and proliferation, crucial for tissue regeneration .
  • Nanoparticles : SMA has been used as a stabilizing agent in the synthesis of nanoparticles for targeted drug delivery. Research indicates that nanoparticles anchored with SMA exhibit improved stability and controlled release profiles .

Case Studies

  • This compound in Drug Delivery Systems : A study demonstrated the effectiveness of SMA-based hydrogels in delivering anticancer drugs. The hydrogels showed controlled release profiles and enhanced therapeutic efficacy compared to traditional delivery methods .
  • Antibacterial Coatings : Another case involved the application of SMA in creating antibacterial coatings for medical devices. These coatings effectively reduced bacterial adhesion and biofilm formation on surfaces, thereby decreasing the risk of infections associated with implants .

Q & A

Basic Research Questions

Q. What are the key spectroscopic and chromatographic techniques for characterizing sodium methacrylate-based polymers, and how should they be applied?

  • Methodological Answer : this compound polymers require multi-technique characterization:

  • FTIR : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C-O-Na vibrations). Sample preparation involves thin-film casting or KBr pellet methods .
  • NMR : ¹H/¹³C NMR resolves monomer incorporation ratios and stereochemistry. Use D₂O as a solvent for water-soluble polymers .
  • GPC/SEC : Determine molecular weight distribution. Calibrate with poly(this compound) standards for accuracy .
    • Table 1 : Comparison of Characterization Techniques
TechniquePurposeLimitations
FTIRFunctional group identificationLimited to qualitative analysis
NMRMonomer ratio/stereochemistryRequires solubility in deuterated solvents
GPCMolecular weight distributionSensitive to column-polymer interactions

Q. How should researchers design experiments to synthesize this compound hydrogels with controlled swelling properties?

  • Methodological Answer :

  • Monomer Ratios : Vary this compound:crosslinker (e.g., MBA) ratios (e.g., 5:1 to 20:1) to modulate crosslinking density.
  • pH Sensitivity : Adjust polymerization pH (4–9) to exploit carboxylate group ionization. Use APS/TEMED redox initiation for room-temperature synthesis .
  • Swelling Analysis : Measure equilibrium swelling ratio (ESR) in buffers (pH 2–12) to assess pH responsiveness. Include triplicate trials to ensure reproducibility .

Advanced Research Questions

Q. How can contradictory data on this compound copolymerization kinetics be systematically analyzed?

  • Methodological Answer :

  • Meta-Analysis Framework : Collect kinetic parameters (e.g., rate constants, activation energies) from ≥10 studies. Use PRISMA guidelines to screen literature (Scopus/Web of Science) and assess bias .
  • Covariate Adjustment : Control for variables like initiator type (e.g., KPS vs. AIBN), solvent polarity, and temperature (50–80°C). Apply mixed-effects models to resolve discrepancies .
  • Case Study : Conflicting activation energies (e.g., 60 kJ/mol vs. 75 kJ/mol) may arise from differences in monomer purity—validate via HPLC before polymerization .

Q. What strategies optimize this compound-based composites for enhanced thermal stability in material science applications?

  • Methodological Answer :

  • Filler Selection : Compare nanocellulose, graphene oxide, or clay additives. Use TGA to quantify decomposition onset temperatures (e.g., 250°C vs. 300°C) .
  • Grafting Efficiency : Measure via XPS or EDX to confirm covalent vs. physical filler-polymer interactions. Higher grafting correlates with stability .
  • Table 2 : Factors Influencing Thermal Stability
FactorImpact on StabilityExperimental Control
Filler typeNanocellulose > claySurface functionalization
Grafting methodPlasma > chemicalOptimize initiator concentration

Q. How do computational models predict this compound’s solvation behavior in aqueous systems, and how can they be validated experimentally?

  • Methodological Answer :

  • MD Simulations : Model this compound in explicit water using force fields (e.g., CHARMM36). Calculate solvation free energy (ΔG) and compare with experimental data from isothermal titration calorimetry (ITC) .
  • Validation Metrics : Correlation coefficient (R²) between simulated and experimental ΔG (target: ≥0.85). Adjust partial charges if discrepancies exceed 10% .

Guidelines for Data Reporting

  • Reproducibility : Document exact reagent grades (e.g., Sigma-Aldrich, ≥99%), purification steps, and instrument calibration protocols .
  • Conflict Resolution : Use funnel plots to detect publication bias in meta-analyses. Report I² statistics to quantify heterogeneity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium methacrylate
Reactant of Route 2
Sodium methacrylate

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